molecular formula C14H10F2N2 B13668567 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine

Katalognummer: B13668567
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: YEVIERZUDCIFPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Vorbereitungsmethoden

The synthesis of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the reaction of 2,6-difluoroaniline with 2-bromo-6-methylpyridine under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H10F2N2

Molekulargewicht

244.24 g/mol

IUPAC-Name

2-(2,6-difluorophenyl)-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10F2N2/c1-9-5-6-13-17-12(8-18(13)7-9)14-10(15)3-2-4-11(14)16/h2-8H,1H3

InChI-Schlüssel

YEVIERZUDCIFPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C=C(N=C2C=C1)C3=C(C=CC=C3F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.